3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a sulfanyl linkage, and a tetrahydroisoquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the tetrahydroisoquinoline derivative reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Studies may focus on its efficacy and safety in treating various diseases.
Industry: Used in the development of new materials and chemicals. Its unique properties can be leveraged in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 2-[(3-Chlorobenzyl)sulfanyl]aniline
- 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile stands out due to its tetrahydroisoquinoline core, which is not present in the similar compounds listed above. This core structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19ClN2S |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H19ClN2S/c1-2-18-15-9-5-4-8-14(15)16(11-21)19(22-18)23-12-13-7-3-6-10-17(13)20/h3,6-7,10H,2,4-5,8-9,12H2,1H3 |
InChI Key |
NYJMAWCVPJGDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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